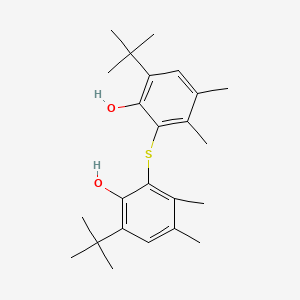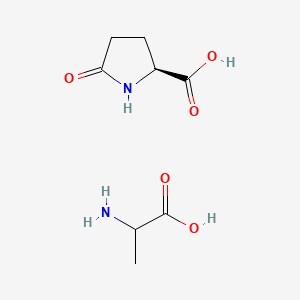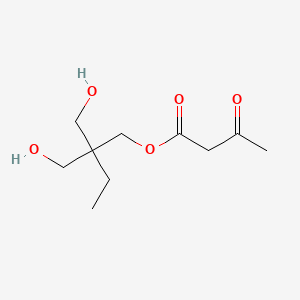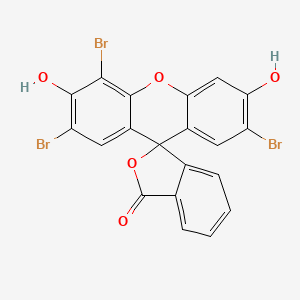
2',4',7'-Tribromofluorescein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’,7’-Tribromofluorescein is a brominated derivative of fluorescein, a synthetic organic compound. It is known for its vibrant color and is used in various applications, including as a dye and in scientific research. The compound has the molecular formula C20H9Br3O5 and is characterized by the presence of three bromine atoms attached to the fluorescein core.
準備方法
Synthetic Routes and Reaction Conditions: 2’,4’,7’-Tribromofluorescein is synthesized by the bromination of fluorescein. The process involves the reaction of fluorescein with elemental bromine in an acidic medium. The reaction conditions typically include:
Solvent: Acetic acid or a similar solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of 2’,4’,7’-Tribromofluorescein follows a similar bromination process but on a larger scale. The fluorescein is first synthesized by the acid condensation of resorcinol and phthalic anhydride. The resulting fluorescein is then purified and subjected to bromination using elemental bromine .
化学反応の分析
Types of Reactions: 2’,4’,7’-Tribromofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can remove bromine atoms, converting the compound back to fluorescein or other derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Various oxidized forms of fluorescein.
Reduction Products: Fluorescein or partially debrominated derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
科学的研究の応用
2’,4’,7’-Tribromofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent marker.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied as a dye in textiles and as a tracer in environmental studies.
作用機序
The mechanism of action of 2’,4’,7’-Tribromofluorescein involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the presence of the xanthene core, which absorbs light and emits fluorescence. The bromine atoms enhance the compound’s stability and fluorescence intensity. In biological systems, it binds to cellular components, allowing for visualization under a fluorescence microscope .
類似化合物との比較
2’,4’,5’,7’-Tetrabromofluorescein: Another brominated derivative with four bromine atoms.
2’,7’-Dichlorofluorescein: A chlorinated derivative with two chlorine atoms.
4’,5’-Dibromofluorescein: A brominated derivative with two bromine atoms.
Uniqueness: 2’,4’,7’-Tribromofluorescein is unique due to its specific bromination pattern, which provides distinct fluorescence properties and stability compared to other derivatives. Its applications in various fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
25709-84-6 |
|---|---|
分子式 |
C20H9Br3O5 |
分子量 |
569.0 g/mol |
IUPAC名 |
2',4',7'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-5-10-15(7-14(12)24)27-18-11(6-13(22)17(25)16(18)23)20(10)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
InChIキー |
YFBTZAGTQHZDHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)Br)O)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



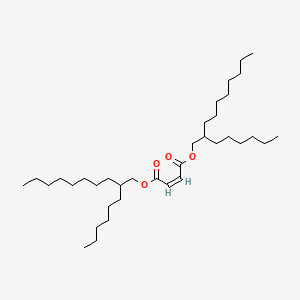
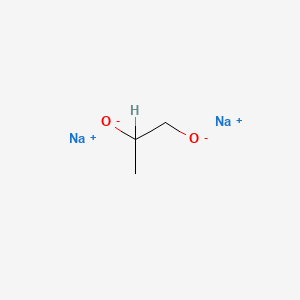

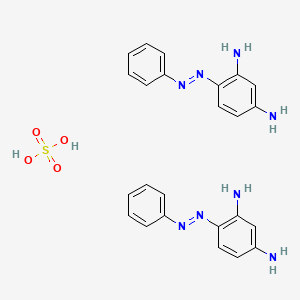
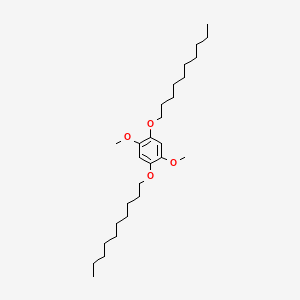

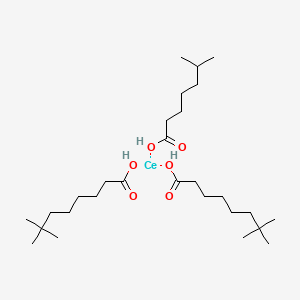
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
